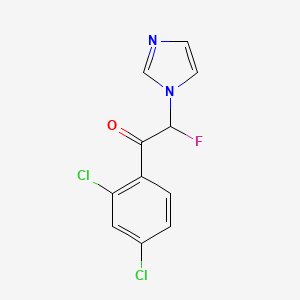
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- is a chemical compound with the molecular formula C11H8Cl2N2O It is known for its unique structure, which includes a dichlorophenyl group, a fluoro group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
One notable method includes a one-pot reaction between specific diamine precursors and dichloroacetyl chloride. The reaction conditions often involve the use of solvents such as ethyl ether and may require specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse phase (RP) HPLC, which uses a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for isolating impurities and can be adapted for pharmacokinetic studies.
化学反応の分析
Types of Reactions
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects .
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar structure but lacks the fluoro group, which may affect its reactivity and biological activity.
2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: This compound has a more complex structure with additional phenyl groups, which may enhance its antimicrobial potential.
Uniqueness
The presence of the fluoro group in Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- makes it unique compared to similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, potentially making it more effective in certain applications .
特性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-2-fluoro-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-1-2-8(9(13)5-7)10(17)11(14)16-4-3-15-6-16/h1-6,11H |
InChIキー |
YDDALEOLKBROMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(N2C=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
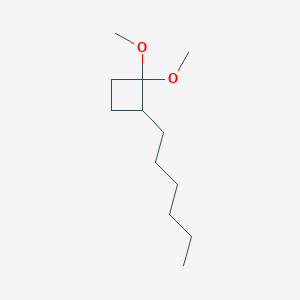
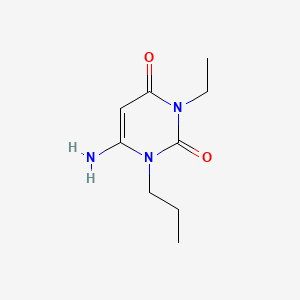
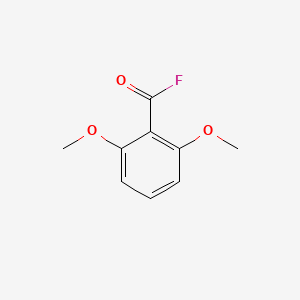
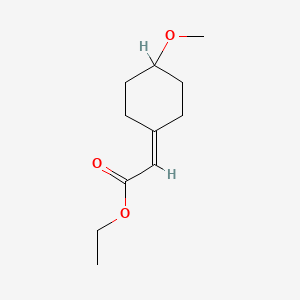
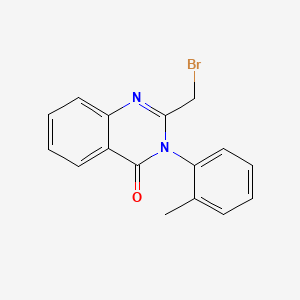
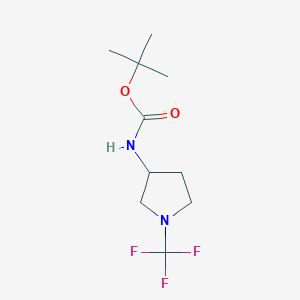
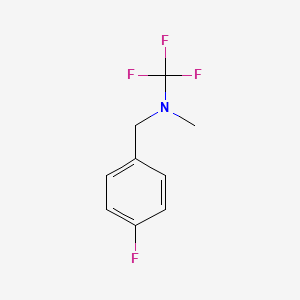
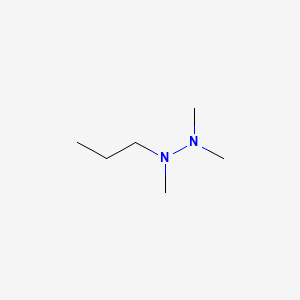
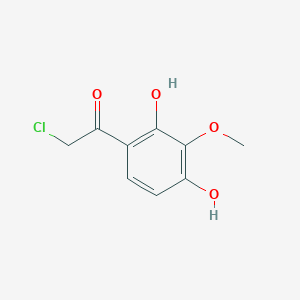
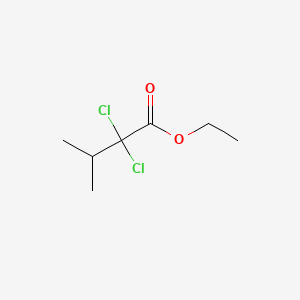
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
